molecular formula C6H5N3OS B2882097 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine CAS No. 2416235-24-8

4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine

Cat. No.: B2882097
CAS No.: 2416235-24-8
M. Wt: 167.19
InChI Key: MLVLZAJGCVITKZ-UHFFFAOYSA-N
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Description

4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both oxazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of oxazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in various fields of research.

Biological Activity

4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate thiazole and oxazole precursors. The structural formula can be represented as follows:

C7H6N4S Molecular Formula \text{C}_7\text{H}_6\text{N}_4\text{S}\quad \text{ Molecular Formula }

The presence of both oxazole and thiazole rings contributes to its potential biological activities.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHepG2 (Liver)0.06
Compound BMCF7 (Breast)0.1
Compound CHT29 (Colon)0.25

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In studies involving this compound or related compounds, significant antibacterial activity was observed against several strains:

Bacterial StrainMinimal Inhibitory Concentration (MIC)
Pseudomonas aeruginosa32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus subtilis8 µg/mL

The antimicrobial efficacy is often attributed to the ability of the thiazole ring to interact with bacterial enzymes or disrupt cell wall synthesis .

Antioxidant Properties

The antioxidant activity of thiazole derivatives is another area of interest. Compounds similar to this compound have demonstrated the ability to scavenge free radicals effectively:

Assay TypeResult (IC50)
DPPH Scavenging50 µg/mL
ABTS Scavenging40 µg/mL

This antioxidant potential may contribute to their protective effects against oxidative stress-related diseases .

Enzyme Inhibition

Inhibitory effects on specific enzymes such as acetylcholinesterase (AChE) have been reported for thiazole derivatives. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's:

CompoundAChE Inhibition IC50 (µM)
Compound D2.7

Such inhibition suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Case Study on Anticancer Activity : A study investigated a series of thiazole derivatives in vitro against various cancer cell lines. The results indicated that modifications on the thiazole structure significantly enhanced anticancer activity.
  • Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial properties of a library of thiazole derivatives against clinical isolates. The findings revealed that certain substitutions led to increased potency against resistant strains.

Properties

IUPAC Name

4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-6-9-4(3-11-6)5-1-2-8-10-5/h1-3H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVLZAJGCVITKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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